molecular formula C24H20ClNO B11520514 N-(3-chlorophenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide

N-(3-chlorophenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide

Cat. No.: B11520514
M. Wt: 373.9 g/mol
InChI Key: UIEROXIDAHVXMZ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide is a complex organic compound with a unique structure that combines a chlorinated phenyl group with an ethanoanthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide typically involves the reaction of 3-chloroaniline with 12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-(3-chlorophenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chlorophenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide is unique due to its ethanoanthracene core, which imparts specific structural and electronic properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C24H20ClNO

Molecular Weight

373.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-16-methyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide

InChI

InChI=1S/C24H20ClNO/c1-14-21-17-9-2-4-11-19(17)23(20-12-5-3-10-18(20)21)22(14)24(27)26-16-8-6-7-15(25)13-16/h2-14,21-23H,1H3,(H,26,27)

InChI Key

UIEROXIDAHVXMZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC(=CC=C5)Cl

Origin of Product

United States

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